Tetrachloroterephthaloyl fluoride
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Overview
Description
Tetrachloroterephthaloyl fluoride is an organofluorine compound with the chemical formula C8Cl4O2F2. It is characterized by the presence of four chlorine atoms and two fluorine atoms attached to a terephthaloyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloroterephthaloyl fluoride can be synthesized through the fluorination of tetrachloroterephthalic acid or its derivatives. One common method involves the reaction of tetrachloroterephthalic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves the continuous feeding of tetrachloroterephthalic acid and sulfur tetrafluoride into the reactor, where the reaction takes place under high pressure and temperature. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tetrachloroterephthaloyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form tetrachloroterephthalic acid or its derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products:
Substitution Reactions: Products include substituted terephthaloyl fluorides with various functional groups.
Reduction Reactions: Products include tetrachloroterephthalic acid and its derivatives.
Oxidation Reactions: Products include higher oxidation state compounds such as tetrachloroterephthalic anhydride.
Scientific Research Applications
Tetrachloroterephthaloyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable covalent bonds with biological molecules.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the production of high-performance polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of tetrachloroterephthaloyl fluoride involves its ability to form strong covalent bonds with nucleophilic sites on target molecules. This reactivity is attributed to the electron-withdrawing effects of the fluorine and chlorine atoms, which increase the electrophilicity of the carbonyl carbon in the terephthaloyl group. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, leading to modifications that alter their function and activity.
Comparison with Similar Compounds
Tetrachloroterephthalic Acid: Similar in structure but lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Hexafluoroterephthaloyl Fluoride: Contains six fluorine atoms, making it more reactive and suitable for different applications.
Terephthaloyl Chloride: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness: Tetrachloroterephthaloyl fluoride is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its reactivity and stability make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,3,5,6-tetrachlorobenzene-1,4-dicarbonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl4F2O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTOCEBLEDNJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(=O)F)Cl)Cl)C(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl4F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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